7-Bromo-5-nitrobenzothiazole
Description
Significance of the Benzothiazole (B30560) Heterocyclic Scaffold in Contemporary Chemical Research
The benzothiazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in heterocyclic chemistry. tandfonline.commdpi.com This structural motif is integral to numerous natural and synthetic compounds, exhibiting a wide array of chemical reactivity and biological activities. tandfonline.comresearchgate.net Its prevalence in medicinal chemistry is noteworthy, with derivatives demonstrating potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. tandfonline.comnih.govrsc.org The electron-rich nature of the heteroatoms, nitrogen and sulfur, makes the benzothiazole ring a valuable pharmacophore in drug design and discovery. ijbpas.comresearchgate.net Beyond pharmaceuticals, benzothiazole derivatives are crucial in materials science, finding applications as dyes, photographic sensitizers, and components in polymer chemistry. ijbpas.compcbiochemres.comjchemrev.com The structural versatility of the benzothiazole nucleus allows for extensive functionalization, enabling the synthesis of a vast library of compounds with tailored properties. researchgate.netresearchgate.net
Overview of Halogenated Benzothiazoles in Advanced Organic Synthesis
Halogenated benzothiazoles are highly versatile intermediates in modern organic synthesis. The presence of a halogen atom, such as bromine, on the benzothiazole ring system provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Negishi reactions. cymitquimica.comnih.govjyu.fi These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward synthesis of complex, polysubstituted benzothiazole derivatives. researchgate.netthieme-connect.com
The reactivity of the halogenated position facilitates the introduction of diverse functional groups, which is critical for developing new materials and therapeutic agents. cymitquimica.com For instance, 2-amino-7-bromobenzothiazole serves as an intermediate in the synthesis of other heterocyclic compounds. chemicalbook.com Furthermore, the synthesis of halogenated benzothiazoles themselves can be achieved through various methods, including the condensation of 2-aminothiophenols with appropriate reagents or through direct halogenation. researchgate.netmdpi.com The strategic placement of a halogen allows for regioselective functionalization, a key aspect in the design of molecules with specific biological targets or material properties. chemrxiv.orgresearchgate.net
Overview of Nitro-Substituted Benzothiazoles in Synthetic and Materials Chemistry
Nitro-substituted benzothiazoles are an important class of compounds, characterized by the presence of a strongly electron-withdrawing nitro group (-NO₂). This group significantly influences the electronic properties of the benzothiazole ring, enhancing its reactivity towards nucleophilic substitution and reduction reactions. researchgate.net The nitro group can be readily reduced to an amino group, which serves as a precursor for the synthesis of a wide range of derivatives, including amides and Schiff bases. rjptonline.orgresearchgate.net
In synthetic chemistry, nitrobenzothiazoles are key building blocks. For example, 2-amino-6-nitrobenzothiazole (B160904) is used in the production of dyes and as a starting material for synthesizing more complex molecules with potential pharmacological activities. chemistryjournal.netsigmaaldrich.com In materials science, the electronic nature of nitrobenzothiazoles makes them suitable for applications in nonlinear optics and as components in copolymers for coatings and adhesives. shd-pub.org.rs The interaction of nitro-substituted benzothiazole ligands with metal ions has also been explored for the development of new materials with specific catalytic or biological properties. shd-pub.org.rsacs.org Research has also been conducted on Schiff bases derived from 2-amino-6-nitrobenzothiazole for their potential applications. semanticscholar.org
Rationale for Dedicated Research on 7-Bromo-5-nitrobenzothiazole and Its Analogues
The compound this compound is a polysubstituted benzothiazole derivative featuring both a halogen (bromo) and a nitro functional group. This specific substitution pattern makes it a particularly interesting target for dedicated research. The rationale for focusing on this compound and its analogues stems from the combined synthetic utility offered by its distinct functional groups.
The bromine atom at the 7-position acts as a versatile handle for introducing a wide array of substituents via cross-coupling reactions, similar to other halogenated benzothiazoles. mdpi.comnih.gov Simultaneously, the nitro group at the 5-position can be chemically transformed, most commonly into an amino group, which can then undergo further derivatization. nih.gov This dual reactivity allows for the systematic and regioselective synthesis of a diverse library of complex benzothiazole analogues.
The electronic properties conferred by both the electron-withdrawing nitro group and the bromo substituent can be fine-tuned through chemical modifications at either site. This modulation is crucial for structure-activity relationship (SAR) studies in drug discovery, aiming to optimize the biological activity and pharmacokinetic profiles of potential therapeutic agents. mdpi.comnih.gov The development of novel benzothiazole-based compounds with enhanced efficacy as anticancer or anti-inflammatory agents often relies on the strategic functionalization of scaffolds like this compound. nih.gov Therefore, dedicated research into this compound and its analogues provides a powerful platform for the discovery of new molecules with significant potential in both medicinal and materials chemistry.
Data Tables
Table 1: Properties and Applications of Selected Benzothiazole Derivatives
| Compound Name | Key Feature(s) | Primary Field of Application | Reference(s) |
|---|---|---|---|
| Benzothiazole | Core heterocyclic scaffold | Medicinal Chemistry, Materials Science | nih.gov, jchemrev.com |
| 2-Aryl-benzothiazole | Aryl substitution at C2 | Anticancer Agents, Imaging Agents | rsc.org |
| Halogenated Benzothiazoles | Reactive halogen substituent | Advanced Organic Synthesis (Cross-coupling) | cymitquimica.com, nih.gov |
| Nitro-Substituted Benzothiazoles | Electron-withdrawing nitro group | Synthetic Intermediates, Materials Science | , researchgate.net |
| 2-Amino-6-nitrobenzothiazole | Amino and nitro groups | Dye Production, Pharmaceutical Synthesis | chemistryjournal.net, sigmaaldrich.com |
| This compound | Bromo and nitro substitution | Synthetic Intermediate for Polysubstituted Analogues | |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzothiazole |
| 2-Aryl-benzothiazole |
| 2-Amino-7-bromobenzothiazole |
Structure
2D Structure
3D Structure
Properties
CAS No. |
196205-22-8 |
|---|---|
Molecular Formula |
C7H3BrN2O2S |
Molecular Weight |
259.08 g/mol |
IUPAC Name |
7-bromo-5-nitro-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrN2O2S/c8-5-1-4(10(11)12)2-6-7(5)13-3-9-6/h1-3H |
InChI Key |
FHIUHLVAUJKHNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CS2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Functionalization of 7 Bromo 5 Nitrobenzothiazole Scaffolds
Electrophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. msu.edu However, the reactivity of the benzene (B151609) portion of the benzothiazole core in 7-bromo-5-nitrobenzothiazole is significantly diminished.
Influence of Bromo and Nitro Substituents on Ring Activation and Directivity
The rate and regioselectivity of electrophilic aromatic substitution are heavily influenced by the electronic properties of the substituents already present on the aromatic ring. libretexts.org Substituents can be broadly categorized as activating or deactivating, and as ortho/para-directing or meta-directing.
Nitro Group (-NO₂): The nitro group is a powerful deactivating group. msu.edu It withdraws electron density from the benzene ring through both a strong inductive effect (-I) and a strong resonance effect (-R). libretexts.org This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. minia.edu.eg The deactivating nature of a nitro substituent can decrease the ring's reactivity by a factor of millions compared to unsubstituted benzene. libretexts.orgmsu.edu In terms of directing effects, the nitro group is a meta-director for subsequent electrophilic attack. msu.edu
Bromo Group (-Br): Halogens like bromine are also deactivating groups due to their strong inductive electron withdrawal (-I), a result of their high electronegativity. minia.edu.eg However, they possess lone pairs of electrons that can be donated to the ring via a resonance effect (+R). While the inductive effect outweighs the resonance effect, making the ring less reactive than benzene, the resonance effect is crucial for directing incoming electrophiles. This resonance stabilization of the intermediate carbocation (arenium ion) favors attack at the ortho and para positions. nih.gov
In the case of this compound, both substituents are deactivating, making electrophilic aromatic substitution reactions on the benzene ring portion highly unfavorable. The strong deactivation provided by the nitro group at position 5, compounded by the deactivating effect of the bromo group at position 7, renders the ring extremely electron-deficient and resistant to attack by most electrophiles under standard conditions. msu.eduminia.edu.eg
| Substituent | Effect on Reactivity | Directing Influence | Mechanism of Influence |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Deactivating | Meta | -I (Inductive), -R (Resonance) |
| Bromo (-Br) | Weakly Deactivating | Ortho, Para | -I (Inductive), +R (Resonance) |
Nucleophilic Aromatic Substitution Reactions at Substituted Positions
While the electron-deficient nature of the this compound ring makes it inert to electrophilic attack, it simultaneously activates it for nucleophilic aromatic substitution (SₙAr). wikipedia.org This class of reactions involves a nucleophile replacing a leaving group on the aromatic ring. The presence of strongly electron-withdrawing groups, such as a nitro group, is often a prerequisite for this reaction to proceed. wikipedia.orgyoutube.com
Reactivity and Displacement of Halogen Substituents (Bromo)
The SₙAr mechanism typically proceeds via a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the ring is then restored by the departure of the leaving group.
In this compound, the nitro group at the C5 position is para to the bromo group at the C7 position. This geometric arrangement is ideal for activating the C7 position for nucleophilic attack. The strong electron-withdrawing nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the reaction. wikipedia.orgyoutube.com The bromine atom serves as a good leaving group, facilitating the completion of the substitution reaction. This makes the C7-Br bond a key site for introducing a wide variety of nucleophiles.
Common nucleophiles used in such displacement reactions include:
Amines (R-NH₂)
Alkoxides (R-O⁻)
Thiolates (R-S⁻)
Transformations Involving the Nitro Group under Nucleophilic Conditions
While halogens are the most common leaving groups in SₙAr reactions, the nitro group itself can, under certain conditions, be displaced by a nucleophile. rsc.org The viability of the nitro group as a leaving group depends on several factors, including the nature of the nucleophile, the solvent, and the specific electronic environment of the substrate. rsc.orgck12.org For many aromatic systems, the displacement of a nitro group is a well-documented process, especially when the position is highly activated by other substituents. nih.gov In some cases, the reaction may proceed through a concerted mechanism rather than the typical stepwise addition-elimination pathway. nih.govnih.gov
Functional Group Interconversions of Nitro and Bromo Moieties
The bromo and nitro groups on the benzothiazole scaffold are not only important for directing substitution reactions but can also be chemically transformed into other valuable functional groups.
Chemoselective Reduction of the Nitro Group to Amino
The reduction of an aromatic nitro group to an amino group (-NH₂) is one of the most fundamental and widely used transformations in organic synthesis. A key challenge when working with molecules like this compound is achieving this reduction chemoselectively, that is, reducing the nitro group without affecting the bromo substituent. Reductive debromination is a potential side reaction that must be avoided.
Fortunately, several methods are known for the chemoselective reduction of nitroarenes in the presence of aryl halides. tandfonline.comresearchgate.net These methods often employ metal-based reducing agents in acidic or neutral conditions, or catalytic hydrogenation under controlled settings.
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Fe / HCl or NH₄Cl | Aqueous ethanol (B145695), reflux | Generally high selectivity for nitro group reduction over aryl halides. tandfonline.com |
| SnCl₂·2H₂O / HCl | Ethanol, reflux | Classic method, effective for reducing nitro groups while preserving halogens. |
| H₂ / Pd/C | Low to moderate pressure, various solvents | Can sometimes cause dehalogenation; conditions must be carefully optimized. |
| NaBH₄ with catalyst (e.g., Ag/TiO₂) | Methanol, room temperature | Catalytic systems can offer high selectivity for nitro reduction over bromo and chloro groups. nih.gov |
| Samarium(0) metal | With catalytic bipyridinium dibromide | Mild method with good selectivity over other functional groups. organic-chemistry.org |
The resulting 7-bromo-5-aminobenzothiazole is a versatile intermediate. The newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, while the bromo group remains available for nucleophilic substitution or cross-coupling reactions, further expanding the synthetic utility of the benzothiazole scaffold.
Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki, Heck)
The bromine atom at the C7 position of the this compound scaffold serves as a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki and Heck reactions are powerful tools for this purpose, allowing for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming biaryl structures by coupling an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar brominated benzothiazole systems provides a strong precedent. For instance, the Suzuki coupling of 2-amino-6-bromobenzothiazole (B93375) with various aryl boronic acids and esters has been successfully demonstrated, highlighting the feasibility of functionalizing the bromo-position on the benzene ring of the benzothiazole core. nih.gov These reactions typically proceed under mild conditions and tolerate a variety of functional groups, making them a cornerstone of modern organic synthesis. nih.govnih.gov
A general scheme for the Suzuki coupling on a bromobenzothiazole core is presented below, followed by a table summarizing typical reaction conditions and outcomes for the analogous 2-amino-6-bromobenzothiazole.
Representative Suzuki Coupling of a Bromobenzothiazole Derivative
| Entry | Aryl Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Heating | 2-Amino-6-phenylbenzothiazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Heating | 2-Amino-6-(4-methoxyphenyl)benzothiazole | 88 |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Heating | 2-Amino-6-(3-nitrophenyl)benzothiazole | 75 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Heating | 2-Amino-6-(4-(trifluoromethyl)phenyl)benzothiazole | 82 |
*Data for a related heterocyclic system (5-bromoindazole) illustrating catalyst variation. nih.gov
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgnih.gov This reaction provides a direct method for vinylation at the C7 position of the this compound core. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov
The reaction is compatible with a wide array of functionalized alkenes and aryl halides. organic-chemistry.org Notably, recent advancements have enabled denitrative Mizoroki-Heck reactions, where a nitroarene itself can act as the coupling partner. rsc.org This opens up the possibility of using the nitro group on the benzothiazole scaffold as a reactive site, in addition to the bromo group, offering complementary synthetic strategies.
Derivatization Strategies at the Thiazole (B1198619) Moiety (C2-position)
The C2 position of the benzothiazole ring is another key site for functionalization, offering a pathway to a diverse range of derivatives.
Reactions of 2-Aminobenzothiazole (B30445) Derivatives for C2-Functionalization
The 2-aminobenzothiazole moiety is a particularly versatile precursor for C2-functionalization. mdpi.com The amino group can be readily transformed into various other functional groups or used as a nucleophilic handle to build more complex molecular architectures. For example, studies on analogous 2-amino-5-chlorobenzothiazole (B1265905) have demonstrated a range of synthetic transformations. uobaghdad.edu.iq
The amino group can react with electrophiles like ethyl chloroacetate (B1199739) to form an ester derivative. This ester can then be converted into a hydrazide by reacting with hydrazine (B178648) hydrate. The resulting hydrazide is a valuable intermediate that can be cyclized to form different five-membered heterocyclic rings. For instance, reaction with carbon disulfide and potassium hydroxide (B78521) yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative, while reaction with thiosemicarbazide (B42300) followed by treatment with sodium hydroxide leads to a 1,2,4-triazole-3-thiol derivative. uobaghdad.edu.iq These transformations showcase how the C2-amino group serves as a gateway to constructing complex, fused heterocyclic systems.
Cycloaddition Reactions Involving Benzothiazoles with Activated Multiple Bonds
Cycloaddition reactions offer an efficient method for constructing complex polycyclic systems from relatively simple precursors. The benzothiazole ring can participate in such reactions, leading to novel fused heterocyclic structures.
A notable example is the highly enantioselective dearomative [3+2] cycloaddition of benzothiazoles with cyclopropane-1,1-dicarboxylates. nih.gov This reaction, catalyzed by a magnesium Lewis acid, allows for the synthesis of hydropyrrolo[2,1-b]thiazole compounds in excellent yields and enantioselectivities (up to 97% ee). nih.gov This strategy effectively utilizes the thiazole ring as a 1,3-dipole equivalent to construct a new five-membered ring.
Furthermore, [4+2] cycloaddition reactions (Diels-Alder reactions) have been demonstrated with related thiazole systems. For instance, 4-alkenyl-2-dialkylaminothiazoles can act as dienes in reactions with nitroalkenes. acs.org This reaction proceeds with high regioselectivity and diastereoselectivity to furnish 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. acs.org The use of a nitro-substituted dienophile is particularly relevant to the this compound scaffold, suggesting that the inherent electronic properties of the nitro group can be leveraged to control the outcome of cycloaddition reactions.
Radical Reactions for Site-Specific Functionalization
Radical reactions provide a powerful and often complementary approach to traditional ionic reactions for the functionalization of heterocyclic compounds. Recent advances in photoredox catalysis have enabled the site-specific functionalization of various heteroaromatics under mild conditions. acs.org
While direct radical functionalization of this compound is not widely reported, studies on the related benzothiadiazole scaffold offer valuable insights. Direct C-H alkylation of benzothiadiazole has been achieved via organic photoredox catalysis. acs.org A plausible mechanism involves the generation of an alkyl radical from an N-(acyloxy)phthalimide (NHP) ester precursor. This radical then adds to the electron-deficient benzothiadiazole ring, specifically at the C4 position, to form a radical intermediate. Subsequent oxidation and deprotonation yield the 4-alkylated product. acs.org This regioselectivity is attributed to the more electron-deficient character of the 4-position in the benzothiadiazole ring. acs.org This methodology highlights the potential for site-specific radical C-H functionalization on the benzene portion of the benzothiazole core, which could be directed by the electronic influence of the nitro and bromo substituents.
While information and spectroscopic data for similar compounds such as 6-Amino-7-bromo-5-nitrobenzothiazole, 2-Bromo-5-nitrothiazole, and other benzothiazole derivatives are accessible, the explicit data for this compound could not be located. Commercial suppliers of this compound may possess this data, but it is not published in publicly accessible domains. Therefore, the requested article with detailed spectroscopic characterization of this compound cannot be generated at this time.
Advanced Spectroscopic Characterization Methodologies
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Resolution
A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction (XRD) data for the single crystal or powder structure resolution of 7-Bromo-5-nitrobenzothiazole. Consequently, detailed research findings, including unit cell parameters, space group, and other crystallographic information, are not available for this specific compound at this time.
While XRD is a fundamental technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, no published studies appear to have reported the crystal structure of this compound.
Further research involving the synthesis of single crystals of this compound and subsequent single-crystal XRD analysis would be required to elucidate its definitive solid-state structure. Similarly, powder XRD studies could provide information on the bulk material's crystallinity and phase purity. Without such experimental data, a detailed discussion of its crystallographic characteristics is not possible.
Due to a lack of specific published computational studies on this compound in the provided search results, a detailed, data-driven article focusing solely on this compound cannot be generated at this time. The existing literature discusses computational methodologies and provides data for similar compounds, such as other benzothiazole (B30560) derivatives, but does not offer the specific optimized geometry parameters, frontier molecular orbital energies, molecular electrostatic potential maps, vibrational frequencies, electronic transition data, or nonlinear optical properties required to fulfill the request for this compound.
A scientifically accurate and thorough article as per the user's instructions would necessitate concrete data from dedicated theoretical investigations on this particular molecule. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of computational studies on this compound are needed before a comprehensive article on its theoretical and computational chemistry can be written.
Computational Chemistry and Theoretical Investigations of 7 Bromo 5 Nitrobenzothiazole
Theoretical Studies on Nonlinear Optical (NLO) Properties
Calculation of Linear Polarizability and First/Second Hyperpolarizabilities
The nonlinear optical (NLO) properties of benzothiazole (B30560) derivatives are of significant interest for their potential applications in optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these properties. The linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ) are key parameters that quantify the NLO response of a molecule.
For benzothiazole derivatives, these properties are calculated to understand how the molecule's electron density responds to an external electric field. While specific calculations for 7-Bromo-5-nitrobenzothiazole are not extensively documented in publicly available literature, studies on analogous substituted benzothiazoles provide a framework for understanding its potential NLO characteristics. For instance, DFT calculations on various benzothiazole derivatives have shown that the presence of electron-donating and electron-withdrawing groups significantly influences the hyperpolarizability. mdpi.comresearchgate.net The nitro group (-NO2) in the 5-position and the bromo group (-Br) in the 7-position of the benzothiazole core are expected to create a push-pull system that can enhance the NLO response.
The calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G**) to provide a balance between accuracy and computational cost. mdpi.com The computed values for polarizability and hyperpolarizability are crucial for designing new materials with tailored NLO properties. A computational study on benzothiazole-based dyes has indicated that systems with specific arrangements of electron-donating and electron-withdrawing groups exhibit higher polarizability and hyperpolarizability. researchgate.net
Below is an illustrative data table of calculated NLO properties for a representative benzothiazole derivative, showcasing the type of data generated in such studies.
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | Varies with substitution |
| Average Polarizability (α) | ~150 - 200 |
| First Hyperpolarizability (β_tot) | ~500 - 4000 |
Note: The values in this table are representative of substituted benzothiazoles and are not specific to this compound. The actual values would require specific DFT calculations for this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations can provide insights into its conformational flexibility, solvation properties, and interactions with biological macromolecules.
A typical MD simulation protocol involves placing the molecule in a simulated environment (e.g., a box of water molecules) and then calculating the forces between atoms and their subsequent movements over a set period. The trajectory of the atoms over time provides a detailed picture of the molecule's dynamic behavior. This information can be used to understand how this compound might behave in a biological system or in solution.
Quantum Chemical Descriptors and Their Correlation with Structure-Reactivity Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that are used to predict its chemical reactivity and biological activity. These descriptors are frequently employed in Quantitative Structure-Activity Relationship (QSAR) studies to build mathematical models that relate the chemical structure of a series of compounds to their biological activities. doaj.org
For this compound, a range of quantum chemical descriptors can be calculated using DFT or semi-empirical methods. ui.ac.id Key descriptors include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.
Energy Gap (ΔE = ELUMO - EHOMO): A measure of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. mdpi.com
Polarizability (α): Measures the deformability of the electron cloud in an electric field.
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution.
QSAR studies on nitrobenzothiazole derivatives as antimalarial agents have demonstrated a strong correlation between these electronic descriptors and their biological activity. ui.ac.id By analyzing these descriptors for this compound, it is possible to predict its reactivity and potential biological applications.
The following table presents a hypothetical set of quantum chemical descriptors for a nitrobenzothiazole derivative, illustrating the type of data used in these analyses.
| Descriptor | Value | Unit |
| EHOMO | -7.5 | eV |
| ELUMO | -2.0 | eV |
| Energy Gap (ΔE) | 5.5 | eV |
| Dipole Moment (μ) | 4.0 | Debye |
| Polarizability (α) | 180 | a.u. |
| Electronegativity (χ) | 4.75 | eV |
| Chemical Hardness (η) | 2.75 | eV |
Note: These values are illustrative and based on general findings for nitrobenzothiazole derivatives. Specific calculations are required for this compound.
Analysis of Noncovalent Interactions within Molecular Aggregates
Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure of molecular aggregates and crystals. mdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to supramolecular chemistry and materials science. unam.mx
For this compound, an analysis of NCIs can reveal how individual molecules pack together in the solid state. This understanding is critical for predicting crystal morphology and physical properties. Computational tools such as Non-Covalent Interaction (NCI) plots, which are based on the electron density and its derivatives, can be used to visualize and characterize these weak interactions. unam.mx
In the context of this compound, potential NCIs include:
Halogen bonding: The bromine atom can act as a halogen bond donor.
π-π stacking: The aromatic benzothiazole ring system can engage in stacking interactions with neighboring molecules.
Interactions involving the nitro group: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.
By mapping these interactions, researchers can gain a deeper understanding of the forces that govern the self-assembly of this compound molecules.
Partial and Total Density of States (PDOS and TDOS) Analysis
For this compound, PDOS and TDOS analysis can elucidate the roles of the benzothiazole core, the bromo substituent, and the nitro group in the formation of the frontier molecular orbitals (HOMO and LUMO). This information is valuable for understanding the molecule's electronic transitions and charge transfer properties. researchgate.net
A typical DOS plot shows the number of available electronic states at each energy level. By analyzing the PDOS, one can determine, for example, whether the HOMO is primarily located on the benzothiazole ring or if the nitro group contributes significantly to the LUMO. Such insights are essential for predicting the molecule's behavior in electronic devices and its reactivity in chemical reactions. DFT calculations are commonly used to generate the data for PDOS and TDOS plots. nih.gov
Emerging Applications in Advanced Materials Science
Role as Chromophores and Fluorophores in Optoelectronic Systems
There is no publicly available scientific literature that investigates or establishes the role of 7-Bromo-5-nitrobenzothiazole as a chromophore or fluorophore in optoelectronic systems. While the benzothiazole (B30560) core is a component of many fluorescent molecules, the specific photophysical properties of the 7-bromo-5-nitro substituted variant have not been characterized in this context.
Design Principles for Excited State Intramolecular Proton Transfer (ESIPT) Systems
Development of Nonlinear Optical (NLO) Materials for Photonics
The development of nonlinear optical (NLO) materials often relies on molecules with large hyperpolarizabilities, typically featuring strong electron-donating and electron-withdrawing groups connected by a π-conjugated system. While the nitro group in this compound is a strong electron-withdrawing group, there are no published studies that measure or predict the NLO properties of this compound for applications in photonics.
Precursors for Organic Semiconductors and Components in Electronic Devices
Searches for the use of this compound as a precursor for organic semiconductors or as a component in electronic devices did not yield any relevant results. The synthesis and characterization of organic semiconductors based on this specific molecule have not been reported in the available scientific literature.
Applications in Dye Chemistry and Pigment Development
There is no information available in scientific databases or patent literature detailing the application of this compound in dye chemistry or for the development of pigments. While substituted nitroanilines and related benzothiazoles can be precursors to azo dyes, the specific use of this compound has not been documented.
Current Challenges and Future Research Directions
Development of Highly Regioselective and Atom-Economical Synthetic Methodologies for Complex Benzothiazole (B30560) Derivatives
A primary challenge in the synthesis of polysubstituted benzothiazoles is achieving high regioselectivity. Traditional methods often yield mixtures of isomers, necessitating difficult and costly purification steps. Future research must focus on the development of synthetic routes that precisely control the introduction of substituents onto the benzothiazole ring. The Jacobson reaction, for instance, has been utilized for the preparation of some fluorinated 4-aminophenylbenzothiazoles, but can result in isomeric mixtures. researchgate.net Directing a regiospecific cyclization, potentially by leveraging the steric or electronic influence of existing substituents like a bromine atom, is a promising avenue. researchgate.net
Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the synthesis into the final product, are crucial for sustainable chemical manufacturing. primescholars.com Many current synthetic protocols for heterocyclic compounds suffer from poor atom economy, generating significant waste. primescholars.com Future methodologies should aim for addition-type reactions and catalytic processes that minimize byproduct formation. One-pot, multicomponent reactions represent a particularly attractive, atom-economical approach to constructing complex benzothiazole-containing systems. nih.gov
Exploration of Novel Reactivity Patterns and Green Chemical Transformations for Further Functionalization
The 7-bromo and 5-nitro substituents on the benzothiazole ring are key handles for further chemical modification. The bromine atom can participate in a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov A significant area for future research is the exploration of novel reactivity patterns of these functional groups, particularly under green chemistry conditions.
Green chemistry principles advocate for the use of environmentally benign solvents, catalysts, and reaction conditions. ufms.br The development of synthetic transformations for 7-Bromo-5-nitrobenzothiazole that utilize water or other green solvents, employ reusable catalysts, and are conducted under ambient temperature and pressure would represent a significant advancement. ufms.br For example, catalyst-free synthesis of substituted benzothiazoles in sustainable solvents like ethanol (B145695) has been reported for other derivatives and could be adapted.
Advanced Computational Modeling for Predictive Design of Targeted this compound Analogues
Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, potentially reducing the time and cost associated with experimental synthesis and screening. nih.gov For this compound, advanced computational modeling can be employed to predict the electronic, steric, and pharmacokinetic properties of its analogues.
Density Functional Theory (DFT) calculations can provide insights into the molecular structure, stability, and reactivity of designed compounds. nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of a series of this compound derivatives with their biological activity or material properties, enabling the predictive design of more potent or efficient analogues. While computational studies have been performed on other nitro-substituted benzothiazoles, a dedicated in-silico investigation of 7-bromo-5-nitro derivatives is a key area for future work. researchgate.net
Integration of this compound into Complex Molecular Architectures for Tailored Material Functions
The unique electronic and structural features of this compound make it an attractive building block for the construction of complex molecular architectures with tailored functions. The benzothiazole moiety itself is known to be a component of various functional materials. The presence of the bromo and nitro groups provides versatile points for derivatization, allowing for the incorporation of this scaffold into polymers, macrocycles, and other supramolecular assemblies.
Future research in this area could focus on synthesizing novel materials for applications in organic electronics, sensing, and photonics. For example, the electron-accepting nature of the nitrobenzothiazole core could be exploited in the design of new organic semiconductors or dyes for solar cells. The ability to functionalize the molecule at the bromine position allows for the tuning of its properties and its integration into larger, well-defined structures. The synthesis of new benzothiazole hybrids with other heterocyclic systems is a promising strategy for developing molecules with enhanced biological or material properties. nih.gov
Q & A
Q. What are the established synthetic routes for 7-Bromo-5-nitrobenzothiazole, and what key reaction conditions influence yield?
- Methodological Answer: The synthesis typically involves sequential functionalization of the benzothiazole core. A common approach is diazotization of 5-nitrobenzothiazole-7-amine followed by bromination using reagents like copper(I) bromide or N-bromosuccinimide (NBS) . Critical parameters include temperature control (0–5°C during diazotization to prevent decomposition) and stoichiometric ratios of brominating agents. For example, excess NBS under anhydrous conditions in tetrahydrofuran (THF) can improve bromination efficiency . Yield optimization (e.g., ~62% in analogous brominations ) requires careful exclusion of moisture and monitoring of reaction time to avoid over-bromination.
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer:
- UV-Vis Spectroscopy: The nitro group’s strong electron-withdrawing effect shifts λmax to ~276–280 nm in ethanol, comparable to structurally similar bromobenzothiazoles .
- ¹H NMR: Key signals include aromatic protons adjacent to bromo/nitro groups (δ 7.5–8.5 ppm, splitting patterns depend on substitution). For example, ortho-protons to bromine in 6-bromo-2-aminobenzothiazole show doublets at δ 6.81 ppm (J = 4.6 Hz) .
- TLC: Use silica gel plates with ethyl acetate/hexane (1:3); Rf values ~0.68 for nitrobenzothiazole derivatives .
- Elemental Analysis: Validate purity by comparing experimental vs. calculated C/H/N/S/Br percentages (e.g., C: 39.26%, Br: 37.39% for 5-bromobenzothiazole ).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the bromination of nitro-substituted benzothiazoles?
- Methodological Answer: Competing debromination or nitration can occur due to the nitro group’s electron-withdrawing effects. Strategies include:
- Directed Bromination: Use directing groups (e.g., amino substituents) to control regioselectivity .
- Green Chemistry Approaches: Employ ionic liquids or microwave-assisted synthesis to enhance selectivity and reduce side products .
- Catalytic Systems: Copper(I) catalysts (e.g., CuBr) improve bromine atom transfer efficiency, minimizing polybrominated byproducts .
Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. ethanol) or thermal stability often arise from impurities or degradation during storage. Mitigation steps:
- Reproducibility Protocols: Standardize solvent purity (e.g., HPLC-grade DMSO) and storage conditions (−20°C in desiccators) .
- Accelerated Stability Studies: Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to track decomposition .
- Crystallography: Single-crystal X-ray diffraction can confirm structural integrity and identify polymorphic variations affecting solubility .
Q. What are the implications of electronic effects from nitro and bromo groups on the reactivity of benzothiazole derivatives in cross-coupling reactions?
- Methodological Answer: The nitro group’s strong electron-withdrawing nature deactivates the benzothiazole ring, while bromine acts as a leaving group. Key considerations:
- Suzuki-Miyaura Coupling: Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. The nitro group’s meta-directing effect can suppress undesired ortho-coupling .
- Buchwald-Hartwig Amination: Optimize ligand systems (e.g., Xantphos) to enhance C–N bond formation at the brominated position .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of benzothiazole derivatives like this compound?
- Methodological Answer: Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may stem from assay conditions or impurity profiles. Solutions:
- Dose-Response Reproducibility: Validate results across multiple cell lines (e.g., HepG2, SW620) with standardized MTT assay protocols .
- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioactivity .
- Computational Modeling: Compare DFT-calculated electrophilicity indices (ω) with experimental results to rationalize reactivity differences .
Experimental Design Considerations
Q. What precautions are critical when handling this compound in air-sensitive reactions?
- Methodological Answer:
- Moisture Control: Use Schlenk lines or gloveboxes for reactions requiring anhydrous conditions (e.g., Grignard additions).
- Decomposition Monitoring: Track color changes (yellow to brown indicates nitro group reduction) via in-situ UV-Vis .
- Waste Management: Neutralize brominated byproducts with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
